molecular formula C14H13N3O4S2 B1676189 Meloxicam CAS No. 71125-38-7

Meloxicam

Cat. No. B1676189
CAS RN: 71125-38-7
M. Wt: 351.4 g/mol
InChI Key: DWMREKMVXIFPFM-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve the symptoms of arthritis, such as inflammation, swelling, stiffness, and joint pain . It does not cure arthritis and will only help as long as you continue to take it .


Synthesis Analysis

Meloxicam particles can be produced by nanosecond laser ablation as a wet milling technique . An innovative and efficient method to synthesize meloxicam in a one-step procedure has also been reported .


Molecular Structure Analysis

Meloxicam crystallizes in four different prototropic forms depending on the pH and solvents used . These forms include the anion, the acidic enol, the zwitterion, and the cation forms .


Chemical Reactions Analysis

Meloxicam particles can be produced by nanosecond laser ablation, which is a clean, efficient, and chemically non-damaging method . Insights into mechanochemical reactions at the molecular level have also been studied .


Physical And Chemical Properties Analysis

Meloxicam is a poorly water-soluble nonsteroidal anti-inflammatory drug . Depending on the pH and solvents used, X-ray crystallography showed that meloxicam crystallized in four different prototropic forms .

Scientific Research Applications

Rheumatology

Meloxicam is widely used in the field of Rheumatology .

  • Summary of the application : Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve the symptoms of arthritis, such as inflammation, swelling, stiffness, and joint pain . It is used to treat conditions like osteoarthritis and rheumatoid arthritis .
  • Methods of application : Meloxicam is usually taken orally once per day. It should be taken at the same time every day with a full 8-ounce glass of water .
  • Results or outcomes : Meloxicam helps in relieving the symptoms of arthritis, but it does not cure arthritis and will only help as long as it continues to be taken .

Anti-inflammatory

Meloxicam has significant applications in the field of Anti-inflammatory .

  • Summary of the application : Meloxicam is a non-steroidal anti-inflammatory drug (NSAID). It works by blocking two types of proteins, called cyclooxygenase, or COX, in your body that cause inflammation, pain, and swelling .
  • Methods of application : Meloxicam is usually taken orally once per day. It should be taken at the same time every day with a full 8-ounce glass of water .
  • Results or outcomes : Meloxicam helps reduce pain, inflammation, and fever .

Pharmacology

Meloxicam has been extensively studied in the field of Pharmacology .

  • Summary of the application : Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) with a preferential inhibitory effect to cyclooxyganase-2 (COX-2). It inhibits prostaglandin synthesis .
  • Methods of application : Meloxicam is usually taken orally once per day. It should be taken at the same time every day with a full 8-ounce glass of water .
  • Results or outcomes : Meloxicam shows a long-lasting anti-inflammatory and analgesic effect on inflammatory pain and reduces pyrogen-induced fever .

Antioxidant and Anti-Glycating Activity

Meloxicam has been studied for its antioxidant and anti-glycating activity .

  • Summary of the application : Meloxicam has been shown to have antioxidant and anti-glycating activity. It enhances the antioxidant properties of albumin and prevents protein oxidation and glycation .
  • Methods of application : In vitro studies were conducted using an oxidized bovine serum albumin (BSA) model. Glucose, fructose, ribose, glyoxal, and methylglyoxal were used as glycating agents, while chloramine T was used as an oxidant .
  • Results or outcomes : Meloxicam was found to enhance the antioxidant properties of albumin and prevent protein oxidation and glycation under the influence of various factors such as sugars, aldehydes, and oxidants .

Protein Glyco-Oxidation

Meloxicam has been studied for its effects on protein glyco-oxidation .

  • Summary of the application : Meloxicam has been shown to have an effect on protein glyco-oxidation. It enhances the antioxidant properties of albumin and prevents protein oxidation and glycation .
  • Methods of application : In vitro studies were conducted using an oxidized bovine serum albumin (BSA) model. Glucose, fructose, ribose, glyoxal, and methylglyoxal were used as glycating agents, while chloramine T was used as an oxidant .
  • Results or outcomes : Meloxicam was found to enhance the antioxidant properties of albumin and prevent protein oxidation and glycation under the influence of various factors such as sugars, aldehydes, and oxidants .

Treatment of Osteoarthritis and Rheumatoid Arthritis

Meloxicam is used in the treatment of osteoarthritis and rheumatoid arthritis .

  • Summary of the application : Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve the symptoms of arthritis (juvenile rheumatoid arthritis, osteoarthritis, and rheumatoid arthritis), such as inflammation, swelling, stiffness, and joint pain .
  • Methods of application : Meloxicam is usually taken orally once per day. It should be taken at the same time every day with a full 8-ounce glass of water .
  • Results or outcomes : Meloxicam helps in relieving the symptoms of arthritis, but it does not cure arthritis and will only help as long as it continues to be taken .

Preferential Inhibition of COX-2

Meloxicam has been studied for its preferential inhibition of COX-2 .

  • Summary of the application : Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits inducible COX-2 in guinea-pig peritoneal macrophages and human COX-2 in COS cells .
  • Methods of application : In vitro studies were conducted using guinea-pig peritoneal macrophages and human COX-2 in COS cells .
  • Results or outcomes : Compared with other NSAIDs, meloxicam is the most potent inhibitor of prostaglandin biosynthesis in pleural and peritoneal exudate, but only a weak inhibitor in the gastric tract and kidney .

Enhancement of Solubility

Meloxicam has been studied for its enhanced solubility .

  • Summary of the application : Various approaches were applied to enhance the solubility of Meloxicam and to improve its dissolution, including particle size reduction, formation of co-crystals and drug-cyclodextrin inclusion compounds, drug insertion into double-layered hydroxides, or taking advantage of spray drying techniques .
  • Methods of application : In vitro studies were conducted using different techniques such as particle size reduction, formation of co-crystals and drug-cyclodextrin inclusion compounds, drug insertion into double-layered hydroxides, or spray drying techniques .
  • Results or outcomes : The results of these studies showed an enhancement in the solubility of Meloxicam .

Inhibition of Prostaglandin Biosynthesis

Meloxicam has been studied for its effects on prostaglandin biosynthesis .

  • Summary of the application : Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits inducible COX-2 in guinea-pig peritoneal macrophages and human COX-2 in COS cells. It is the most potent inhibitor of prostaglandin biosynthesis in pleural and peritoneal exudate, but only a weak inhibitor in the gastric tract and kidney .
  • Methods of application : In vitro studies were conducted using guinea-pig peritoneal macrophages and human COX-2 in COS cells .
  • Results or outcomes : Meloxicam’s high anti-inflammatory potency combined with good tolerability can be explained by its preferential inhibition of COX-2. In adjuvant arthritis rats, meloxicam inhibits not only paw swelling, but also bone and cartilage destruction and systemic signs of disease. It inhibits leucocyte migration, but has no effect on leucotriene B4 or C4 .

Enhancement of Anti-Inflammatory Treatment

Meloxicam has been studied for its enhancement of anti-inflammatory treatment .

  • Summary of the application : Meloxicam enhances the antioxidant properties of albumin and prevents the protein oxidation and glycation under the influence of various factors such as sugars, aldehydes and oxidants. Its pleiotropic action may increase the effectiveness of anti-inflammatory treatment in diseases with oxidative stress etiology .
  • Methods of application : In vitro studies were conducted using an oxidized bovine serum albumin (BSA) model. Glucose, fructose, ribose, glyoxal, and methylglyoxal were used as glycating agents, while chloramine T was used as an oxidant .
  • Results or outcomes : The antioxidant and anti-glycating activity of Meloxicam is similar to that of routinely used antioxidants such as captopril, Trolox, reduced glutathione and lipoic acid as well as protein glycation inhibitors (aminoguanidine) .

Enhancement of Solubility

Meloxicam has been studied for its enhanced solubility .

  • Summary of the application : Various approaches were applied to enhance the solubility of Meloxicam and to improve its dissolution, including particle size reduction, formation of co-crystals and drug-cyclodextrin inclusion compounds, drug insertion into double-layered hydroxides, or taking advantage of spray drying techniques .
  • Methods of application : In vitro studies were conducted using different techniques such as particle size reduction, formation of co-crystals and drug-cyclodextrin inclusion compounds, drug insertion into double-layered hydroxides, or spray drying techniques .
  • Results or outcomes : The results of these studies showed an enhancement in the solubility of Meloxicam .

Safety And Hazards

Meloxicam use can result in gastrointestinal toxicity and bleeding, headaches, rash, and very dark or black stool (a sign of intestinal bleeding) . It can also increase your risk of having a heart attack, blood clot, or stroke .

Future Directions

While meloxicam is primarily used for the symptomatic treatment of arthritis and osteoarthritis , off-label uses include the treatment of dental or post-surgical pain . It has also been studied in the treatment of neuropathic pain .

properties

IUPAC Name

4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVUJXDFFKFLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020803
Record name Meloxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Meloxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

581.3±60.0
Record name Meloxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble in methanol. Practically insoluble in water, with higher solubility observed in strong acids and bases., 1.54e-01 g/L
Record name SID50085983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Meloxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meloxicam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Meloxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Meloxicam inhibits prostaglandin synthetase (cylooxygenase 1 and 2) enzymes leading to a decreased synthesis of prostaglandins, which normally mediate painful inflammatory symptoms. As prostaglandins sensitize neuronal pain receptors, inhibition of their synthesis leads to analgesic and inflammatory effects. Meloxicam preferentially inhibits COX-2, but also exerts some activity against COX-1, causing gastrointestinal irritation., Meloxicam, an oxicam derivative that is structurally related to piroxicam, is a nonsteroidal anti-inflammatory agent (NSAIA) exhibiting analgesic, antipyretic, and anti-inflammatory actions. In vitro and in vivo studies indicate that meloxicam inhibits the cyclooxygenase-2 (COX-2) isoform of prostaglandin endoperoxide synthase (prostaglandin G/H synthase [PGHS]) to a greater extent than the COX-1 isoform. However, meloxicam's COX-2 selectivity is dose dependent and is diminished at higher dosages. Therefore meloxicam sometimes has been referred to as a "preferential" rather than "selective" COX-2 inhibitor., To investigate the effect of meloxicam on human polymorphonuclear leukocyte (PMN) adhesion to human synovial cell (HSC), and to explore its mechanism. MTT colorimetry was used to determine the adhesion effect of PMN to HSC. Cell-ELISA and RT-PCR methods were used to determine the expression of ICAM-1 and VCAM-1. Nuclear transcription factor-kappa B (NF-kappa B) was measured by electrophoretic mobility shift assay (EMSA) method. Meloxicam was found to effectively inhibit TNF-alpha (50 u.mL-1 for 12 hr) and IL-1 beta (50 u.mL-1 for 12 hr)-induced adhesion of PMN to HSC (IC50 3.38 X 10(-7) mol.L-1 and 3.56 X 10(-6) mol.L-1, respectively) in a concentration-dependent manner. ICAM-1 protein and mRNA expression induced by TNF-alpha (50 u.mL-1) were inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. The activation of NF-kappa B was also inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. These results suggest that meloxicam inhibit TNF-alpha stimulated PMN-HSC adhesion and expression of ICAM-1 by suppressing the activity of NF-kappa B., /Investigators/ compared the effects of therapeutically equivalent doses of meloxicam and indomethacin, a preferential inhibitor of the constitutive cyclooxygenase (COX-1), on platelet aggregation and platelet thromboxane formation, which are exclusively COX-1 dependent, physiological renal, and total body prostaglandin E2 (PGE2) production. In a randomized cross-over design, 14 healthy female volunteers received meloxicam 7.5 mg per day for 6 days or indomethacin 25 mg three times per day for 3 days; the wash-out period was 5 days, and drug intake was adapted to the menstrual cycle. On the day before treatment and on the last day of each treatment period the following parameters were evaluated: maximum platelet aggregation and thromboxane B2 (TXB2) formation in response to 1.0 mmol/L arachidonic acid; 24-hour urinary excretion of PGE2 and 7 alpha-hydroxy-5, 11-diketo-tetranor-prosta-1, 16-dionic acid (PGE-M), the index metabolites of renal and total body PGE2 synthesis, respectively, were assessed by gas chromatography/tandem mass spectrometry. Maximum platelet aggregation and TXB2 formation were almost completely inhibited by indomethacin (-87% and -99%, respectively; p < 0.001, each) as compared to control (100%), but remained unaffected by meloxicam (-1% and +4%, respectively). Meloxicam showed no significant effects on urinary PGE2 excretion (-13%) and only slight effects on PGE-M excretion (-22%; p < 0.05), whereas indomethacin reduced urinary PGE2 excretion (-43%; p < 0.05) as well as PGE-M excretion (-36%; p < 0.001). /This/ data shows, that meloxicam 7.5 mg per day is COX-1 sparing in humans in vivo.
Record name Meloxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meloxicam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Meloxicam

Color/Form

Crystals from ethylene chloride, Pastel yellow solid

CAS RN

71125-38-7
Record name Meloxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71125-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meloxicam [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071125387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meloxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meloxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELOXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG2QF83CGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Meloxicam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Meloxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

254 °C (decomposes), 254 °C
Record name Meloxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meloxicam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Meloxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meloxicam
Reactant of Route 2
Meloxicam
Reactant of Route 3
Meloxicam
Reactant of Route 4
Meloxicam
Reactant of Route 5
Meloxicam
Reactant of Route 6
Meloxicam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.